Cas no 1807173-61-0 (1-Bromo-4-fluoro-2-iodo-5-nitrobenzene)

1-Bromo-4-fluoro-2-iodo-5-nitrobenzene is a halogenated aromatic compound with a nitro substituent, offering versatile reactivity for synthetic applications. Its multi-halogenated structure (Br, F, I) enables selective functionalization via cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. The electron-withdrawing nitro group enhances electrophilic character, facilitating further derivatization at available positions. This compound is particularly valuable in pharmaceutical and agrochemical research as a building block for complex molecules. The presence of iodine allows for late-stage modifications via transition-metal catalysis, while fluorine imparts metabolic stability to derived compounds. High purity grades ensure reproducibility in demanding synthetic workflows. Proper handling is required due to potential sensitivity to light and shock.
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene structure
1807173-61-0 structure
商品名:1-Bromo-4-fluoro-2-iodo-5-nitrobenzene
CAS番号:1807173-61-0
MF:C6H2BrFINO2
メガワット:345.892456531525
CID:4708043

1-Bromo-4-fluoro-2-iodo-5-nitrobenzene 化学的及び物理的性質

名前と識別子

    • FCH2511901
    • PC500349
    • 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene
    • インチ: 1S/C6H2BrFINO2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H
    • InChIKey: IKXYUFWAERISIJ-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(=CC=1Br)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 189
  • トポロジー分子極性表面積: 45.8

1-Bromo-4-fluoro-2-iodo-5-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013024727-500mg
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene
1807173-61-0 97%
500mg
798.70 USD 2021-06-24
Alichem
A013024727-250mg
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene
1807173-61-0 97%
250mg
504.00 USD 2021-06-24
Alichem
A013024727-1g
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene
1807173-61-0 97%
1g
1,519.80 USD 2021-06-24
1PlusChem
1P01KZ84-2.5g
1-Bromo-4-fluoro-2-iodo-5-nitro-benzene
1807173-61-0 97%
2.5g
$1012.00 2024-06-18
1PlusChem
1P01KZ84-500mg
1-Bromo-4-fluoro-2-iodo-5-nitro-benzene
1807173-61-0 97%
500mg
$370.00 2024-06-18
1PlusChem
1P01KZ84-1g
1-Bromo-4-fluoro-2-iodo-5-nitro-benzene
1807173-61-0 97%
1g
$530.00 2024-06-18

1-Bromo-4-fluoro-2-iodo-5-nitrobenzene 関連文献

1-Bromo-4-fluoro-2-iodo-5-nitrobenzeneに関する追加情報

1-Bromo-4-fluoro-2-iodo-5-nitrobenzene (CAS No. 1807173-61-0): A Versatile Halogenated Nitrobenzene Derivative

1-Bromo-4-fluoro-2-iodo-5-nitrobenzene (CAS No. 1807173-61-0) is a highly functionalized aromatic compound that has gained significant attention in recent years due to its unique structural features and broad applications in pharmaceutical and material sciences. This halogenated nitrobenzene derivative combines multiple reactive sites, making it an invaluable building block for complex organic synthesis.

The molecular structure of 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene features three different halogen atoms (bromine, fluorine, and iodine) along with an electron-withdrawing nitro group. This combination creates distinct electronic properties that are currently being explored in drug discovery and agrochemical development. Researchers are particularly interested in how the ortho-iodo and para-fluoro substitutions influence the compound's reactivity in cross-coupling reactions.

Recent studies (2022-2023) have highlighted the potential of multi-halogenated benzene compounds like 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene in the development of new PET imaging agents and fluorescent probes. The presence of fluorine-19 makes this compound particularly interesting for NMR spectroscopy applications, while the iodine atom offers opportunities for radiolabeling in medical diagnostics.

In material science, 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene serves as a precursor for liquid crystal materials and organic semiconductors. The compound's ability to undergo sequential Suzuki-Miyaura coupling and Ullmann-type reactions allows for the construction of complex π-conjugated systems. These properties align with current industry demands for flexible electronics and OLED materials.

The synthetic utility of 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene has been demonstrated in several recent patent applications (2023), particularly in the preparation of kinase inhibitors and antiviral compounds. Its ortho-iodo substitution pattern enables unique cyclization pathways that are difficult to achieve with simpler halogenated benzenes. This has led to increased demand from contract research organizations specializing in fragment-based drug design.

From a commercial perspective, 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene is typically supplied with >98% purity by specialized fine chemical manufacturers. The global market for such multi-functionalized benzene derivatives is projected to grow at 6-8% annually through 2025, driven by expanding applications in medicinal chemistry and advanced materials. Proper storage requires protection from light at 2-8°C due to potential sensitivity of the iodine moiety.

Environmental and safety considerations for 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene follow standard protocols for halogenated aromatic compounds. While not classified as highly hazardous, appropriate precautions should be taken when handling the nitro group. Recent advances in green chemistry have explored catalytic methods for introducing multiple halogens to minimize waste generation during production.

Analytical characterization of 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene typically involves HPLC-MS, 19F NMR, and X-ray crystallography for structure confirmation. The compound's distinctive 1H NMR splitting patterns (due to ortho-iodo effects) serve as valuable teaching examples in advanced spectroscopy courses for chemistry students.

Future research directions for 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene include exploring its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). The compound's unique combination of halogens offers opportunities for developing new catalytic systems and supramolecular architectures that could address current challenges in molecular recognition and sensing technologies.

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